2-(4-iodo-5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetic acid
Description
Properties
Molecular Formula |
C11H10IN3O2 |
|---|---|
Molecular Weight |
343.12 g/mol |
IUPAC Name |
2-(4-iodo-5-methyl-3-pyridin-3-ylpyrazol-1-yl)acetic acid |
InChI |
InChI=1S/C11H10IN3O2/c1-7-10(12)11(8-3-2-4-13-5-8)14-15(7)6-9(16)17/h2-5H,6H2,1H3,(H,16,17) |
InChI Key |
WOJSUUCUWLKMGE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CC(=O)O)C2=CN=CC=C2)I |
Origin of Product |
United States |
Preparation Methods
Preparation of the Pyrazole Core
The synthesis of the substituted pyrazole nucleus typically begins with condensation reactions involving hydrazines and β-dicarbonyl compounds or equivalent precursors.
General Method : Condensation of 3-pyridyl hydrazine with a suitably substituted 1,3-dicarbonyl compound or α,β-unsaturated carbonyl precursor bearing the 4-iodo and 5-methyl substituents on the pyrazole ring. For example, phenylhydrazine derivatives have been condensed with 4,4-dimethyl-3-oxopentanenitrile or related compounds in refluxing toluene or aqueous acidic ethanol to yield pyrazole intermediates.
-
- Solvent: Toluene or aqueous HCl in ethanol
- Temperature: Reflux
- Time: Overnight (typically 12-16 hours)
- Workup: Removal of volatiles under reduced pressure, purification by silica gel chromatography using ethyl acetate/hexanes gradient
Yields : High yields reported for similar pyrazole syntheses, e.g., 89% for 3-amino-5-tert-butyl-2-phenyl-2H-pyrazole analogs.
Attachment of the Acetic Acid Side Chain at Pyrazole N-1 Position
The acetic acid moiety attached to the pyrazole nitrogen is commonly introduced via alkylation or acylation reactions:
Method A: Alkylation with Haloacetic Acid Derivatives
- Reagents: 2-haloacetic acid (e.g., 2-chloroacetic acid)
- Base: Sodium hydride or potassium carbonate
- Solvent: Dimethylformamide or acetonitrile
- Temperature: Room temperature to 75 °C
- Time: Several hours (up to 10 h)
- Workup: Extraction, drying, and purification by column chromatography
Method B: Acylation Using Activated Esters or Coupling Reagents
- Reagents: 2-(1-methyl-1H-pyrazol-4-yl)acetic acid or derivatives
- Coupling agents: HATU (O-(7-azabenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate)
- Base: N-ethyl-N,N-diisopropylamine (DIEA)
- Solvent: N,N-dimethylformamide (DMF)
- Temperature: 10–35 °C
- Time: ~10 hours
- Purification: Silica gel chromatography with ethyl acetate/hexane gradients
- Yields: 31.9% to 60.2% depending on substrate and conditions
Representative Experimental Data Table for Acetic Acid Coupling Step
Hydrolysis and Esterification Steps
- Esterification of the carboxylic acid group to methyl esters using thionyl chloride in methanol at 0–20 °C is reported with yields around 83%.
- Hydrolysis of nitrile precursors to carboxylic acids using sodium hydroxide in water at reflux (100 °C) for 10 hours is also documented.
Summary of Synthesis Strategy
| Step | Key Reagents/Conditions | Purpose | Yield (%) (if available) |
|---|---|---|---|
| Pyrazole ring formation | 3-pyridyl hydrazine + substituted β-dicarbonyl | Construct pyrazole core with pyridinyl and methyl substituents | Up to 89% (analogous) |
| Introduction of iodine | Electrophilic iodination or iodinated precursors | Install 4-iodo substituent | Not specified |
| N-1 Acetic acid attachment | Alkylation with haloacetic acid or HATU coupling | Attach acetic acid moiety at N-1 | 31.9–60.2% |
| Esterification/hydrolysis | Thionyl chloride/methanol; NaOH/water reflux | Convert acid to ester or nitrile to acid | 83% (esterification) |
Chemical Reactions Analysis
Substitution Reactions
The iodine atom at position 4 of the pyrazole ring is highly susceptible to nucleophilic substitution due to its polarizable nature and weak C–I bond. Common substitution pathways include:
Key observations:
-
The pyridine ring at position 3 exerts an electron-withdrawing effect, enhancing the electrophilicity of the pyrazole’s C4 position.
-
Methyl substitution at C5 sterically hinders reactions at adjacent positions, directing reactivity toward C4 .
Oxidation and Reduction
The methyl group at C5 and the acetic acid side chain participate in redox reactions:
Oxidation
-
Methyl Group : Under strong oxidizing conditions (KMnO₄, H₂SO₄), the methyl group is converted to a carboxylic acid, yielding 2-(4-iodo-5-carboxy-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetic acid.
-
Pyridine Moiety : Pyridine can undergo oxidation to form pyridine N-oxide derivatives, altering electronic properties.
Reduction
-
Acetic Acid Side Chain : Lithium aluminum hydride (LiAlH₄) reduces the carboxylic acid group to a primary alcohol (-CH₂OH) .
Esterification and Amidation
The carboxylic acid group undergoes typical acid-derived reactions:
| Reaction Type | Reagents/Conditions | Products | Applications |
|---|---|---|---|
| Esterification | Methanol, H₂SO₄ (reflux) | Methyl ester derivative | Prodrug synthesis |
| Amidation | Thionyl chloride, NH₃ | Primary amide | Bioactive conjugate formation |
Acid-Base Reactions
The carboxylic acid group (pKa ≈ 2.5) and pyridine nitrogen (pKa ≈ 4.9) enable pH-dependent behavior:
-
Deprotonation : In basic media (pH > 5), the compound forms a dianion, enhancing solubility in polar solvents .
-
Coordination Chemistry : The pyridine and carboxylate groups act as ligands for metal ions (e.g., Cu²⁺, Zn²⁺), forming complexes studied for catalytic applications.
Photochemical Reactivity
The C–I bond undergoes homolytic cleavage under UV light (λ = 254 nm), generating a pyrazole radical intermediate. This pathway is exploited in:
Scientific Research Applications
2-(4-iodo-5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetic acid has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a starting point for the development of new drugs.
Medicine: Research into its pharmacological properties could lead to new therapeutic agents.
Industry: It could be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-iodo-5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetic acid would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be elucidated through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Comparisons
The table below compares key analogs based on substituents, molecular weight, melting points, and synthesis methods:
*Calculated based on C₁₁H₁₁IN₃O₂.
Key Observations:
Substituent Effects: Iodine vs. Halogens/CF₃: The iodine atom in the target compound increases molecular weight significantly (~388 vs. 174–328 for others) and enhances lipophilicity, which may improve membrane permeability in biological systems compared to chloro or trifluoromethyl analogs .
Synthesis Complexity :
- MIDA-boryl analogs (e.g., 5g) require specialized boron reagents , while chloro or methyl derivatives (e.g., 1310379-35-1) use simpler alkylation steps . The target compound’s synthesis likely involves iodination and pyridinyl coupling, similar to methods in and .
Thermal Stability :
- Melting points for MIDA-boryl analogs range widely (140–250°C), suggesting that the target compound’s thermal stability may depend on crystallinity influenced by iodine and pyridinyl groups .
Biological Activity
2-(4-iodo-5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetic acid is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C11H10IN3O2 |
| Molecular Weight | 343.12 g/mol |
| IUPAC Name | 2-(4-iodo-5-methyl-3-pyridin-4-yl)-1H-pyrazol-1-yl)acetic acid |
| InChI Key | KWOPDBHGSCQKPS-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C(=NN1CC(=O)O)C2=CC=NC=C2)I |
The synthesis of this compound typically involves multi-step organic reactions, starting with pyridine derivatives and pyrazole precursors. The iodination step is crucial and can be achieved using iodine or iodinating agents under controlled conditions. The compound is believed to exert its biological effects through interactions with specific molecular targets, such as enzymes or receptors, modulating various biochemical pathways .
Biological Activity
Antimicrobial Activity:
Research has indicated that 2-(4-iodo-5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetic acid exhibits notable antibacterial and antifungal properties. For instance, it has shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these bacteria are reported to be in the range of 0.0039 to 0.025 mg/mL, indicating strong antimicrobial activity .
Cytotoxicity:
In studies focusing on cancer cell lines, this compound demonstrated cytotoxic effects against various human cancer cells. For example, it exhibited significant activity against leukemia cell lines (CEM-13 and U-937), with IC50 values suggesting a dose-dependent response leading to apoptosis .
Mechanisms of Action:
The exact mechanisms through which 2-(4-iodo-5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetic acid exerts its effects are not fully elucidated but are thought to involve the modulation of signaling pathways related to cell proliferation and apoptosis. The presence of the iodine atom in its structure may enhance its reactivity and interaction with biological targets compared to similar compounds lacking this halogen .
Case Studies
Several studies have been conducted to evaluate the biological activity of this compound:
- Antibacterial Study: A study evaluated the antibacterial properties of various pyrazole derivatives, including this compound, demonstrating significant inhibition against S. aureus and E. coli within an 8-hour exposure period .
- Anticancer Activity: Another study focused on the cytotoxic effects against breast adenocarcinoma cell lines (MCF7). The compound was found to induce apoptosis through upregulation of p53 and activation of caspase pathways, highlighting its potential as an anticancer agent .
Comparison with Similar Compounds
The biological activity of 2-(4-iodo-5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetic acid can be compared with other halogenated pyrazole derivatives:
| Compound | Antimicrobial Activity | Cytotoxicity (IC50) |
|---|---|---|
| 2-(4-chloro-5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetic acid | Moderate | Higher than iodine analog |
| 2-(4-bromo-5-methyl-3-(pyridin-4-y)-1H-pyrazol -1-acetic acid | Low | Moderate |
| 2-(4-Iodo -5-methyl -3-(pyridin -3-y)-1H-pyrazol -1-y ) acetic acid | High | Lower than expected |
Q & A
Q. What are the recommended synthetic routes for preparing this compound, and how can reaction conditions be optimized?
The compound’s pyrazole core can be synthesized via nucleophilic substitution reactions. For example, 5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde derivatives react with phenols (e.g., pyridin-3-ol) in the presence of K₂CO₃ as a base catalyst to form aryloxy-substituted pyrazoles . Subsequent iodination at the 4-position and acetic acid side-chain introduction require careful control of stoichiometry and temperature. Optimization involves varying solvents (e.g., DMF or acetonitrile), reaction times (4–12 hours), and catalyst loadings (10–20 mol%) to improve yields .
Q. How should researchers characterize the compound’s purity and structural integrity?
Use a combination of HPLC (C18 column, methanol/water gradient) to assess purity (>95%) and FTIR to confirm functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the acetic acid moiety) . High-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR are critical for structural validation. For example, the pyridinyl proton signals appear as distinct doublets in the aromatic region (δ 7.5–8.5 ppm), while the methyl group on the pyrazole resonates as a singlet near δ 2.3 ppm .
Q. What stability considerations are critical for handling this compound?
The compound is sensitive to light and moisture due to the iodinated aromatic ring. Store under inert gas (argon or nitrogen) at room temperature in amber vials. Stability studies in DMSO-d₆ over 72 hours show <5% degradation when shielded from UV light .
Advanced Research Questions
Q. How can computational methods streamline the design of derivatives with enhanced bioactivity?
Quantum mechanical calculations (e.g., DFT) predict electronic effects of substituents on the pyridine and pyrazole rings. For example, replacing iodine with electron-withdrawing groups (e.g., -CF₃) increases electrophilicity, potentially enhancing binding to biological targets like kinase enzymes. Molecular docking studies with PyRx or AutoDock Vina can prioritize derivatives for synthesis .
Q. What experimental strategies resolve contradictions in reported biological activity data?
Discrepancies in enzyme inhibition assays (e.g., IC₅₀ values) may arise from assay conditions (pH, ionic strength). Standardize protocols using a reference inhibitor (e.g., staurosporine for kinases) and validate results via orthogonal methods like SPR (surface plasmon resonance) to measure binding kinetics .
Q. How does the pyridinyl substituent influence the compound’s physicochemical properties?
The pyridine ring enhances water solubility via hydrogen bonding. LogP calculations (e.g., using MarvinSketch) show a reduction from 3.2 (without pyridine) to 2.5, aligning with experimental solubility data (15 mg/mL in PBS). Substituent positioning (meta vs. para) further modulates π-π stacking interactions in crystal structures .
Q. What challenges arise in scaling up synthesis, and how can they be mitigated?
Scaling the iodination step risks exothermic side reactions. Use flow chemistry with controlled temperature (0–5°C) and inline FTIR monitoring to prevent runaway reactions. Purification via recrystallization (methanol/water) achieves >90% recovery, but column chromatography may be necessary for byproducts like dehalogenated analogs .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
